D-Fructose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Fructose is a natural product found in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.
A monosaccharide in sweet fruits and honey that is soluble in water, alcohol, or ether. It is used as a preservative and an intravenous infusion in parenteral feeding.
beta-D-Fructopyranose
CAS No.: 7660-25-5
Cat. No.: VC0006651
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7660-25-5 |
---|---|
Molecular Formula | C6H12O6 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Standard InChI | InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |
Standard InChI Key | LKDRXBCSQODPBY-VRPWFDPXSA-N |
Isomeric SMILES | C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O |
SMILES | C1C(C(C(C(O1)(CO)O)O)O)O |
Canonical SMILES | C1C(C(C(C(O1)(CO)O)O)O)O |
Colorform | CLEAR COLORLESS LIQUID IN WATER COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER White crystals |
Chemical Identity and Structural Characteristics
Molecular Configuration
beta-D-Fructopyranose belongs to the ketose family, distinguished by its six-membered pyranose ring structure. The beta configuration at the anomeric carbon (C2) arises from the hydroxyl group’s axial orientation, stabilized by intramolecular hydrogen bonding . This conformation contrasts with the alpha-D-fructofuranose form, which adopts a five-membered ring. Crystallographic studies confirm that the pyranose ring exists in a chair conformation, with bond angles and lengths consistent with typical hemiketal formation .
Table 1: Key Physicochemical Properties of beta-D-Fructopyranose
Property | Value | Source |
---|---|---|
Melting Point | 103–105°C (decomposition) | |
Density | 1.60 g/cm³ | |
Specific Rotation () | -132° to -92° (c=2, H₂O) | |
Refractive Index | 1.617 (estimate) | |
pKa | 11.52 ± 0.70 (predicted) |
Tautomeric Equilibrium
In aqueous solution, beta-D-fructopyranose undergoes mutarotation, dynamically interconverting with beta-D-fructofuranose, alpha-D-fructofuranose, and the open-chain keto form. At equilibrium (25°C, pH 4.5), the distribution comprises approximately 70% pyranose, 22% furanose, and negligible open-chain forms . Nuclear magnetic resonance (NMR) studies reveal that the equilibrium shifts toward furanose at elevated temperatures, with the pyranose form dominating at lower temperatures . This tautomerism has implications for fructose’s reactivity in biological and industrial contexts.
Synthesis and Industrial Production
Extraction from Natural Sources
beta-D-Fructopyranose is naturally present in honey, fruits, and certain plants, such as Centaurea jacea and Centaurea bracteata . Industrial production typically involves the hydrolysis of inulin—a polysaccharide found in chicory roots and Jerusalem artichokes—using inulinase enzymes . Alternative methods include the isomerization of glucose to fructose via glucose isomerase, followed by chromatographic separation to isolate the beta-D-pyranose form .
Enzymatic and Microbial Processing
Cornstarch serves as a major feedstock for fructose production in the food industry. Through a multi-step process involving alpha-amylase, glucoamylase, and glucose isomerase, starch is converted to a high-fructose corn syrup (HFCS) containing approximately 42–55% fructose . Crystallization under controlled conditions (e.g., ethanol precipitation) yields pure beta-D-fructopyranose, which is preferred for its stability and sweetening potency .
Biological Roles and Metabolic Pathways
Human Metabolism
In humans, fructose is primarily metabolized in the liver via the fructokinase pathway, leading to rapid phosphorylation to fructose-1-phosphate . Unlike glucose, this pathway bypasses phosphofructokinase regulation, potentially depleting hepatic adenosine triphosphate (ATP) and contributing to metabolic disorders such as hyperuricemia and insulin resistance . Individuals with hereditary fructose intolerance (aldolase B deficiency) experience severe hypoglycemia and liver damage upon fructose ingestion .
Table 2: Metabolic Consequences of Fructose Consumption
Effect | Mechanism | Reference |
---|---|---|
ATP Depletion | Rapid phosphorylation by fructokinase | |
Hyperuricemia | Increased uric acid production | |
Insulin Resistance | Altered lipid metabolism |
Industrial and Food Applications
Sweetening Agent
beta-D-Fructopyranose’s high relative sweetness (1.1–2.0× sucrose) makes it a popular additive in baked goods, beverages, and dairy products . Its hygroscopicity and ability to enhance flavor profiles are exploited in low-calorie and diabetic-friendly foods .
Maillard Reaction and Food Chemistry
The open-chain form of fructose participates more readily in the Maillard reaction than glucose, leading to accelerated non-enzymatic browning in processed foods . This reactivity, while desirable for flavor development, can also generate mutagenic compounds such as acrylamide .
Biofuel Precursor
Dehydration of fructose under acidic conditions yields hydroxymethylfurfural (HMF), a platform chemical for producing dimethylfuran (DMF)—a potential gasoline alternative . Recent advances in catalytic systems (e.g., ionic liquids, zeolites) have improved HMF yields, positioning fructose as a renewable feedstock for biofuel production .
Crystallographic and Spectroscopic Insights
X-ray Diffraction Analysis
Single-crystal X-ray studies of beta-D-fructopyranose reveal a monoclinic lattice () with hydrogen-bonding networks stabilizing the pyranose ring . The O2–H···O5 intramolecular hydrogen bond (2.79 Å) contributes to the conformer’s stability, while intermolecular bonds facilitate crystal packing .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies key absorption bands at 3350 cm⁻¹ (O–H stretch) and 1050 cm⁻¹ (C–O–C pyranose ring vibration) . Nuclear Overhauser effect (NOE) NMR correlations confirm the axial orientation of the anomeric hydroxyl group, consistent with beta-configuration .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume